molecular formula C16H22N4O3S B5570265 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide

Cat. No. B5570265
M. Wt: 350.4 g/mol
InChI Key: MHVHAETZDUOQPQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures, often involved in various chemical reactions and possessing distinct physical and chemical properties. The specific compound has been a subject of various studies due to its unique characteristics and potential applications in different fields.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of imidazole derivatives with acetamide compounds. For instance, Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives by reacting imidazole derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming structures using NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of compounds related to "2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide" involves sophisticated chemical reactions aimed at creating drug precursors with specific pharmacological targets. For instance, the acidity constants of some acetamide derivatives were determined, showing the protonation occurs on the nitrogen atoms of imidazole and benzothiazole rings, which is crucial for understanding their interaction with biological molecules (Duran & Canbaz, 2013). Furthermore, the synthesis process includes cascade reactions facilitating the generation of various heterocycles, indicating a broad spectrum of possible applications in medicinal chemistry (Schmeyers & Kaupp, 2002).

Pharmacological Activities

The pharmacological evaluation of these compounds reveals their potential in treating various conditions. Some derivatives have shown promising antioxidant and anti-inflammatory properties, making them candidates for further development into therapeutic agents for diseases characterized by oxidative stress and inflammation (Koppireddi et al., 2013). Additionally, certain benzothiazole derivatives have demonstrated significant antitumor activity, indicating their potential in cancer therapy (Yurttaş et al., 2015).

Molecular Mechanisms and Binding Studies

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development into effective therapeutic agents. For instance, the inhibition of p38α MAP kinase by specific derivatives highlights their potential in treating diseases mediated by this enzyme, such as inflammatory conditions (Tariq et al., 2018). The antimicrobial properties of certain derivatives further extend their application potential, particularly in combating drug-resistant microbial strains (Mokhtari & Pourabdollah, 2013).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-19-11(15(22)20(2)16(19)23)9-13(21)17-8-7-14-18-10-5-3-4-6-12(10)24-14/h11H,3-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVHAETZDUOQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide

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